molecular formula C8H13ClN2O B2742438 1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride CAS No. 1955494-65-1

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride

Cat. No.: B2742438
CAS No.: 1955494-65-1
M. Wt: 188.66
InChI Key: RMAUFJNNCSWZOK-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride is a bicyclic organic compound featuring a partially saturated naphthyridine core. The "octahydro" designation indicates eight hydrogen atoms added to the parent naphthyridine structure, resulting in two partially saturated rings. The ketone group at position 2 and the hydrochloride salt enhance its polarity and solubility, making it a candidate for pharmaceutical applications, particularly in medicinal chemistry where bicyclic frameworks are valued for their ability to mimic natural heterocycles .

Properties

IUPAC Name

3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAUFJNNCSWZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1CNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one hydrochloride typically involves the following steps :

    Lithiation: The starting material, 4-piperidone imine, is subjected to lithiation using lithium diethylamide.

    Alkylation: The lithiated intermediate is then alkylated with 1-bromo-3-chloropropane.

    Intramolecular Cyclization: The alkylated product undergoes intramolecular cyclization to form the desired naphthyridine derivative.

These steps are carried out in a single process without isolating intermediate compounds, optimizing reaction conditions, workup, and product storage .

Chemical Reactions Analysis

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Research indicates that derivatives of naphthyridine compounds often demonstrate:

  • Antiproliferative Activity : Compounds similar to octahydro-1,6-naphthyridin-2-one have shown effectiveness against various cancer cell lines.
  • Antibacterial Properties : Studies have highlighted the potential of naphthyridine derivatives in combating bacterial infections.
  • Antiviral and Antiparasitic Effects : Some naphthyridine compounds are being investigated for their efficacy against viral and parasitic diseases.
  • Anti-inflammatory Activity : The compound's structural characteristics allow it to modulate inflammatory pathways .

Organic Synthesis

Synthetic Utility
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex heterocycles and biologically active compounds.
  • Ligand Formation : The compound can form metal complexes that are useful in catalysis and material science applications .

Materials Science

Applications in Electronics
The unique properties of naphthyridine derivatives extend to materials science where they are explored for:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of these compounds make them suitable for use in OLED technology.
  • Sensors and Semiconductors : Their ability to conduct electricity allows their application in the development of sensors and semiconductor materials .

Case Studies

  • Anticancer Activity Evaluation
    A study evaluated the antiproliferative effects of various naphthyridine derivatives on human cancer cell lines. Results indicated that certain substitutions on the naphthyridine ring significantly enhanced activity against specific cancer types.
  • Synthesis of Metal Complexes
    Researchers synthesized several metal complexes using 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one as a ligand. These complexes demonstrated catalytic properties that could be harnessed for organic transformations.
  • Development of OLEDs
    A project focused on incorporating naphthyridine derivatives into OLEDs showed promising results in terms of efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways . The compound’s pharmacological effects are mediated through its binding to enzymes or receptors, leading to modulation of biological activities. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Key Structural Analogues

The compound is compared below with three structurally related naphthyridine derivatives:

Compound Name Saturation Level Molecular Formula Functional Groups CAS/CID
1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride (Target Compound) Octahydro (8 H) C₈H₁₃N₂O·HCl Ketone, Hydrochloride salt N/A
Decahydro-1,6-naphthyridin-2-one hydrochloride Decahydro (10 H) C₈H₁₄N₂O·HCl Ketone, Hydrochloride salt CID 49761050
1,2,3,4-Tetrahydro-[2,7]naphthyridine dihydrochloride Tetrahydro (4 H) C₈H₁₂N₂·2HCl Amine, Dihydrochloride salt 676994-64-2
5,6,7,8-Tetrahydro-[1,6]naphthyridin-2-ol Tetrahydro (4 H) C₈H₁₂N₂O Hydroxyl group 58795-03-2

Structural Analysis

  • Saturation and Rigidity: The target compound (octahydro) exhibits intermediate saturation compared to the fully saturated decahydro derivative and the less saturated tetrahydro analogues .
  • Functional Groups : The ketone group in the target compound and its decahydro analogue distinguishes them from the hydroxyl-bearing 5,6,7,8-tetrahydro-[1,6]naphthyridin-2-ol, which may influence hydrogen-bonding capabilities .
  • Salt Forms : The hydrochloride salt in the target compound and decahydro derivative enhances aqueous solubility compared to the dihydrochloride salt in 1,2,3,4-tetrahydro-[2,7]naphthyridine, which has two protonatable amines .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Molecular Weight : The target compound (free base: C₈H₁₃N₂O, ~153.2 g/mol) is lighter than the decahydro analogue (C₈H₁₄N₂O, ~154.2 g/mol) due to differences in hydrogenation .
  • Solubility : Hydrochloride salts generally improve water solubility. The hydroxyl group in 5,6,7,8-tetrahydro-[1,6]naphthyridin-2-ol may confer moderate solubility, though less than ionized forms .

Pharmacological Implications

  • Kinase Inhibition: Naphthyridinones are known to interact with kinase ATP-binding sites. The ketone group may mimic adenine in ATP, a feature shared with decahydro derivatives .
  • Bioavailability : Increased saturation (e.g., decahydro vs. octahydro) could enhance metabolic stability but reduce membrane permeability due to higher polarity .

Biological Activity

1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride (CAS Number: 60832-40-8) is a bicyclic organic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article compiles diverse research findings and case studies to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC₈H₁₃ClN₂O
Molecular Weight188.66 g/mol
IUPAC Name3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one; hydrochloride
AppearanceWhite powder
Storage Temperature-10 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. Research indicates that naphthyridine derivatives can modulate signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Apoptosis Induction : Studies suggest that naphthyridine compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity : Naphthyridines have shown effectiveness against a range of bacteria and fungi by disrupting cell wall synthesis and inhibiting nucleic acid synthesis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against various human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Mechanism : It was found to induce G0/G1 phase arrest in the cell cycle and promote apoptosis at concentrations ranging from 10 to 50 µM.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Strains : Demonstrated antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) below 20 µg/mL.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of naphthyridine derivatives:

  • Mechanism : The compound appears to reduce oxidative stress and inflammation in neuronal cells.
  • Model Systems : In vitro studies using rat primary cortical neurons showed that treatment with the compound reduced cell death induced by glutamate toxicity.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that a derivative of octahydro-naphthyridine exhibited an IC50 value of 15 µM against human leukemia cells. The study concluded that the compound's mechanism involved apoptosis via mitochondrial pathways .
  • Case Study on Antimicrobial Efficacy :
    • Research conducted by Smith et al. (2020) demonstrated that octahydro-naphthyridine derivatives inhibited E. coli growth with an MIC of 12 µg/mL. The study emphasized the compound's potential as a lead structure for developing new antibiotics .

Q & A

Q. What are the optimized synthetic routes for 1,2,3,4,5,6,7,8-Octahydro-1,6-naphthyridin-2-one hydrochloride?

Methodological Answer: Synthesis typically involves hydrogenation of a naphthyridine precursor (e.g., 1,6-naphthyridin-2-one) under controlled conditions. Key steps include:

  • Cyclization : Use of acid catalysts (e.g., HCl) to promote ring closure, as seen in related naphthyridine derivatives .
  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or PtO₂ under H₂) to saturate the heterocyclic ring system. Regioselectivity must be monitored via NMR to confirm complete reduction .
  • Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt. Purification via recrystallization (e.g., ethanol/water) ensures high purity .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms hydrogenation and ring saturation. For example, loss of aromatic proton signals indicates successful reduction .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry, critical for understanding hydrogen bonding in the hydrochloride salt .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors.
  • Storage : Keep in airtight containers under dry, inert conditions (e.g., N₂ atmosphere) to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:

  • Stress Testing : Perform accelerated stability studies under varying pH, temperature (40–60°C), and humidity (75% RH). Monitor degradation via HPLC.
  • Kinetic Analysis : Use Arrhenius modeling to predict shelf-life. Discrepancies in literature may arise from differences in storage conditions or impurities .
  • Impurity Profiling : Compare degradation products with reference standards (e.g., EP impurities) to identify instability pathways .

Q. What advanced analytical techniques are used to study its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to enzymes or receptors.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding.
  • Molecular Dynamics (MD) Simulations : Predicts binding modes and hydrogen-bonding interactions with the naphthyridine core .

Q. How can regioselectivity challenges in functionalization be addressed?

Methodological Answer:

  • Protecting Group Strategies : Temporarily block reactive sites (e.g., NH groups) during synthesis to direct functionalization .
  • Computational Modeling : DFT calculations predict reactive sites on the saturated ring system.
  • Catalytic Screening : Test transition-metal catalysts (e.g., Pd, Ru) for selective C–H activation .

Q. What methodologies validate purity for pharmaceutical-grade material?

Methodological Answer:

  • HPLC-DAD/ELSD : Quantifies impurities against EP/USP standards (e.g., ≤0.1% for unknown impurities) .
  • Elemental Analysis : Confirms stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography).
  • Solid-State NMR : Detects polymorphic forms that may affect bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.